Carbazocroma sódico sulfonato

Descripción general

Descripción

El carbazocromo sódico sulfonato es un agente hemostático que promueve la coagulación de la sangre para prevenir la pérdida de sangre de heridas abiertas. Es un producto de oxidación de la adrenalina y mejora el tono microcirculatorio. Este compuesto se utiliza para tratar hemorragias, particularmente las causadas por fragilidad capilar .

Aplicaciones Científicas De Investigación

El carbazocromo sódico sulfonato tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como reactivo en diversas reacciones químicas y estudios que involucran procesos de oxidación y reducción.

Biología: Investigado por sus efectos sobre los procesos celulares y las interacciones con moléculas biológicas.

Medicina: Principalmente utilizado como agente hemostático para controlar el sangrado en entornos quirúrgicos y no quirúrgicos Se ha estudiado su potencial para tratar afecciones como la telangiectasia hemorrágica hereditaria (THH) y reducir la pérdida de sangre en cirugías

Industria: Utilizado en la producción de productos farmacéuticos y otros productos médicos.

Mecanismo De Acción

El carbazocromo sódico sulfonato ejerce sus efectos hemostáticos al promover la agregación plaquetaria y formar un tapón plaquetario para detener el flujo sanguíneo de las heridas abiertas. Interactúa con los α-adrenorreceptores en la superficie de las plaquetas, iniciando la vía PLC IP3/DAG para aumentar la concentración intracelular de calcio. Esto lleva a la activación de PLA2 y la síntesis de endoperóxidos como la tromboxano A2, que promueven aún más la agregación y adhesión plaquetaria .

Compuestos Similares:

Adrenochrome: El compuesto padre del cual se deriva el carbazocromo sódico sulfonato.

Ácido Tranexámico: Otro agente hemostático utilizado para reducir la pérdida de sangre en cirugías.

Troxerutina: A menudo se utiliza en combinación con carbazocromo sódico sulfonato para efectos hemostáticos mejorados.

Unicidad: El carbazocromo sódico sulfonato es único debido a su mecanismo de acción específico que involucra los α-adrenorreceptores y su capacidad para mejorar el tono microcirculatorio. A diferencia de otros agentes hemostáticos, no afecta significativamente la presión arterial o la frecuencia cardíaca, lo que lo convierte en una opción más segura para los pacientes con problemas cardiovasculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del carbazocromo sódico sulfonato implica varios pasos:

Disolución de la Materia Prima y Reacción: Se coloca agua purificada, carbazocromo, bisulfito de sodio y ácido ascórbico en un tanque de reacción. La mezcla se calienta mientras se agita hasta que todas las sustancias sólidas se disuelven.

Descoloración y Separación: Se añade un descolorante a la solución de reacción, y la mezcla se agita a una temperatura constante. Después de la descoloración, se realiza una filtración centrífuga, y los residuos se lavan con agua purificada.

Cristalización: El pH de la solución se ajusta con una sustancia alcalina, seguida de congelación y enfriamiento para precipitar cristales.

Métodos de Producción Industrial: La producción industrial del carbazocromo sódico sulfonato sigue pasos similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluyendo la temperatura, el pH y la concentración de reactivos, para garantizar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Utilizados en la síntesis inicial a partir de adrenalina.

Agentes Reductores: Potencialmente utilizados en modificaciones químicas posteriores.

Sustancias Alcalinas: Utilizadas para el ajuste del pH durante la cristalización.

Productos Principales:

- El producto principal es el propio carbazocromo sódico sulfonato, con posibles derivados formados a través de modificaciones químicas posteriores.

Comparación Con Compuestos Similares

Adrenochrome: The parent compound from which carbazochrome sodium sulfonate is derived.

Tranexamic Acid: Another hemostatic agent used to reduce blood loss in surgeries.

Troxerutin: Often used in combination with carbazochrome sodium sulfonate for enhanced hemostatic effects.

Uniqueness: Carbazochrome sodium sulfonate is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .

Propiedades

IUPAC Name |

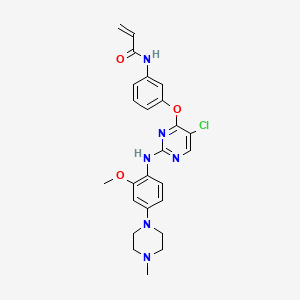

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022732, DTXSID40873058 | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-26-5, 942433-41-2 | |

| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SODIUM SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?

A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]

Q2: Is there spectroscopic data available for carbazochrome sodium sulfonate?

A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]

Q3: What is known about the stability of carbazochrome sodium sulfonate?

A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.

Q4: What are the common excipients used in carbazochrome sodium sulfonate formulations?

A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.

Q5: Are there strategies to enhance the stability of carbazochrome sodium sulfonate formulations?

A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.

Q6: What analytical techniques are commonly employed to quantify carbazochrome sodium sulfonate?

A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]

Q7: How is the quality of carbazochrome sodium sulfonate ensured during manufacturing?

A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)